4-(1-Acetylpiperidin-4-yl)benzoic acid
Description
4-(1-Acetylpiperidin-4-yl)benzoic acid is a benzoic acid derivative featuring a piperidine ring substituted at the 4-position with an acetyl group on its nitrogen atom. The compound combines a lipophilic piperidine-acetyl moiety with a polar carboxylic acid group, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors where such structural motifs are relevant.
Properties
IUPAC Name |
4-(1-acetylpiperidin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(5-3-11)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCWXWTUMWWRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283945 | |
| Record name | 4-(1-Acetyl-4-piperidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-96-8 | |
| Record name | 4-(1-Acetyl-4-piperidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149353-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Acetyl-4-piperidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Acetylpiperidin-4-yl)benzoic acid typically involves the reaction of 4-piperidone with benzoyl chloride under acidic conditions to form the intermediate 4-(1-benzoylpiperidin-4-yl)benzoic acid. This intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Acetylpiperidin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated benzoic acids or other substituted derivatives.
Scientific Research Applications
4-(1-Acetylpiperidin-4-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Acetylpiperidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the piperidine nitrogen significantly influences molecular properties. Key comparisons include:
*logP values estimated using fragment-based methods (e.g., Moriguchi method).
- Acetyl vs.
- Acetyl vs. Unsubstituted Piperidine : The acetyl group reduces the basicity of the piperidine nitrogen, altering pH-dependent solubility and reactivity .
- Heterocycle Variations : Piperazine derivatives (e.g., 4-(4-propylpiperazin-1-yl)benzoic acid ) exhibit higher molecular weights and distinct hydrogen-bonding capabilities compared to piperidine-based analogs.
Biological Activity
4-(1-Acetylpiperidin-4-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an acetyl group and a benzoic acid moiety. This specific substitution pattern is crucial as it influences the compound's interaction with biological targets, enhancing its potential therapeutic applications.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 233.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of enzymes and receptors, influencing biochemical pathways related to inflammation, pain, and other physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, showing promise in reducing pain responses .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .
Case Studies
- In Vivo Studies : A study involving cynomolgus monkeys assessed the pharmacokinetics of related piperidine derivatives. The results indicated significant plasma concentrations following administration, highlighting the compound's bioavailability and potential therapeutic efficacy .
- Cell-Based Assays : In vitro experiments have shown that this compound enhances the activity of cathepsins B and L, which are crucial for protein degradation pathways. This suggests its role in cellular homeostasis and potential applications in age-related diseases .
- Synthesis and Evaluation : The synthesis of this compound has been explored as part of broader research into benzoic acid derivatives for their biological activities. These studies emphasize the importance of structural modifications in enhancing bioactivity .
Table 2: Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-Acetylpiperidin-4-yl)benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves coupling 4-piperidone derivatives with acetylating agents, followed by functionalization of the benzoic acid moiety. For example, the synthesis of analogous piperidine-carboxylic acid derivatives (e.g., 1-benzyl-4-methoxycarbonyl-4-piperidinyl compounds) uses nucleophilic substitution under reflux with catalysts like triethylamine. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization improves yield and purity. Reaction optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (e.g., 60–80°C), and stoichiometric ratios of reagents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetylpiperidine and benzoic acid moieties, particularly the acetyl methyl group (~2.1 ppm in ¹H NMR) and aromatic protons (~7.8–8.2 ppm). Mass spectrometry (MS) via electrospray ionization (ESI) or MALDI-TOF validates molecular weight (e.g., expected [M+H]+ peak). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for acetyl and carboxylic acid groups). Complementary techniques like HPLC or elemental analysis ensure purity (>95%) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers at 2–8°C, away from oxidizers. Toxicity data may be limited, so treat as hazardous based on structurally similar piperidine derivatives (e.g., 4-benzylpiperidine, which causes skin/eye irritation) .
Q. What are the solubility properties of this compound in common organic solvents, and how does this affect experimental design?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and acetyl groups. Limited solubility in water necessitates pH adjustment (e.g., neutralization with NaOH for aqueous assays). Solubility in alcohols (e.g., methanol) and chlorinated solvents (e.g., dichloromethane) should be tested via gradual titration. Preferential solvent selection impacts reaction kinetics and crystallization efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or enzyme isoform specificity. Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric). Control for off-target effects via competitive binding studies with known inhibitors. Replicate experiments across multiple cell lines or purified enzyme batches. Adjust co-solvent concentrations (e.g., DMSO ≤0.1%) to avoid interference .
Q. What strategies are employed to modify the piperidine or benzoic acid moieties to enhance target selectivity?
- Methodological Answer : Introduce substituents on the piperidine ring (e.g., methyl, hydroxyl) to modulate steric hindrance and hydrogen bonding. Replace the acetyl group with bulkier acyl chains (e.g., trifluoroacetyl) to alter pharmacokinetics. For the benzoic acid moiety, fluorination at the 3-position can enhance metabolic stability. Structure-activity relationship (SAR) studies using analogues (e.g., 4-((4-methylpiperazin-1-yl)methyl)benzoic acid) guide rational design .
Q. How does the acetyl group on the piperidine ring influence the compound's pharmacokinetic properties?
- Methodological Answer : The acetyl group increases lipophilicity, improving blood-brain barrier penetration (logP ~2.5 predicted via computational models). However, it may reduce metabolic stability due to esterase susceptibility. Comparative studies with non-acetylated derivatives (e.g., 4-benzylpiperidine) using in vitro microsomal assays (e.g., liver S9 fractions) quantify degradation rates. Prodrug strategies (e.g., methyl esterification of the carboxylic acid) can further optimize bioavailability .
Q. What computational methods are used to predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., kinases or GPCRs) identifies key interactions (e.g., hydrogen bonds with the carboxylic acid). Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time. Quantitative structure-activity relationship (QSAR) models trained on PubChem bioassay data (e.g., AID 1259401) predict IC50 values. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
